3-Fluoro-4-isopropoxyaniline
Description
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Structure
2D Structure
Properties
IUPAC Name |
3-fluoro-4-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUXLCRUPIGCIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651875 | |
| Record name | 3-Fluoro-4-[(propan-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97566-69-3 | |
| Record name | 3-Fluoro-4-[(propan-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Development
Conventional Synthetic Pathways
Conventional approaches typically involve a sequence of reactions, building the molecule step-by-step from readily available precursors. A prominent strategy is the nitration-reduction-alkylation sequence.
Nitration-Reduction-Alkylation Sequences
This multi-step process is a foundational method for preparing substituted anilines. It involves the sequential introduction and modification of functional groups on an aromatic ring to achieve the desired substitution pattern.
Nitration of 3-fluoroaniline (B1664137) as a Starting Material
One established synthetic route begins with 3-fluoroaniline. The initial step is the nitration of this starting material, which introduces a nitro (-NO₂) group onto the aromatic ring. In this electrophilic aromatic substitution reaction, the directing effects of the existing amino (-NH₂) and fluoro (-F) groups guide the incoming nitro group. The reaction typically places the nitro group at the para position relative to the amino group.
Reduction of Nitro Group to Amino Group
Following nitration, the subsequent key transformation involves the intermediate product, which leads to the formation of 3-fluoro-4-aminophenol. This step involves the chemical reduction of the nitro group. Common reducing agents for this type of transformation include catalytic hydrogenation or the use of metals in acidic conditions. The process selectively converts the nitro group into a primary amino group, resulting in the crucial intermediate, 3-fluoro-4-aminophenol (also known as 4-amino-2-fluorophenol).
Alkylation of Hydroxyl Group with Isopropyl Bromide
The final step in this sequence is the alkylation of the hydroxyl (-OH) group of 3-fluoro-4-aminophenol. This is typically achieved through a Williamson ether synthesis, where the phenoxide, formed by deprotonating the hydroxyl group with a base, acts as a nucleophile. This nucleophile then attacks an alkylating agent, in this case, isopropyl bromide, to form the isopropoxy ether linkage. This reaction specifically introduces the isopropoxy group to yield the final product, 3-Fluoro-4-isopropoxyaniline. While effective, the use of a secondary alkyl halide like isopropyl bromide may sometimes result in lower yields compared to primary alkyl halides.
| Step | Starting Material | Key Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1. Nitration | 3-Fluoroaniline | Nitrating agent (e.g., HNO₃/H₂SO₄) | Nitro-substituted fluoroaniline |
| 2. Reduction & Transformation | Nitro-substituted fluoroaniline | Reduction (e.g., Catalytic Hydrogenation) followed by processing | 3-Fluoro-4-aminophenol |
| 3. Alkylation | 3-Fluoro-4-aminophenol | Isopropyl bromide, Base | This compound |
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic Aromatic Substitution (SNAr) presents an alternative and powerful methodology for constructing substituted anilines. This reaction is particularly effective for aromatic rings that are "activated" by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group, like a halogen. chemistrysteps.commasterorganicchemistry.com
Approaches Involving Fluorinated Aniline (B41778) Derivatives
In the context of synthesizing this compound, an SNAr strategy would typically begin with a fluorinated nitrobenzene (B124822) derivative. A good starting material for such a route would be 1,2-difluoro-4-nitrobenzene. researchgate.net
The mechanism involves the attack of a nucleophile on the electron-deficient aromatic ring. chemistrysteps.com In this case, an isopropoxide nucleophile (generated from isopropyl alcohol and a base) would attack the carbon atom bearing a fluorine atom. The fluorine atom positioned para to the strongly electron-withdrawing nitro group is an excellent leaving group and is highly activated towards displacement. masterorganicchemistry.com This addition-elimination process results in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex before the fluoride (B91410) ion is expelled, restoring aromaticity. chemistrysteps.com
This initial substitution reaction yields 2-fluoro-4-nitro-1-isopropoxybenzene. The final step is the reduction of the nitro group to an amine, which can be accomplished using standard methods like catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reductions (e.g., Fe/NH₄Cl), to afford the target molecule, this compound. researchgate.net This SNAr approach highlights a different strategic bond formation, creating the C-O ether bond before establishing the final amine functionality.
| Step | Starting Material | Key Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1. Nucleophilic Substitution | 1,2-Difluoro-4-nitrobenzene | Sodium isopropoxide (or Isopropyl alcohol/Base) | 2-Fluoro-1-isopropoxy-4-nitrobenzene |
| 2. Reduction | 2-Fluoro-1-isopropoxy-4-nitrobenzene | Reducing agent (e.g., Fe/NH₄Cl or H₂/Catalyst) | This compound |
Utilizing 1-Fluoro-2-isopropoxy-4-nitrobenzene as a Precursor
A primary route to synthesizing this compound begins with the precursor 1-fluoro-2-isopropoxy-4-nitrobenzene. sigmaaldrich.com The critical step in this synthesis is the reduction of the nitro group (-NO₂) to an amine group (-NH₂). This transformation can be achieved through several established chemical methods, most notably catalytic hydrogenation and reduction using tin(II) chloride.
Catalytic hydrogenation is a widely used industrial method for the reduction of nitroarenes due to its efficiency and high yields. pageplace.dechemicalbook.com In this process, the nitro precursor is treated with hydrogen gas (H₂) in the presence of a metal catalyst.
Common catalysts for this reaction include palladium on carbon (Pd/C), platinum dioxide (PtO₂), and Raney nickel. semanticscholar.org The reaction is typically carried out in a solvent such as methanol, ethanol (B145695), or acetic acid. pageplace.de The choice of catalyst and solvent system can be optimized to maximize yield and minimize reaction time. While effective, catalysts like platinum dioxide can be costly, which may be a consideration for large-scale industrial production. google.com
Table 1: Comparison of Catalytic Hydrogenation Systems
| Catalyst | Typical Solvent | Advantages | Considerations |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Ethanol, Methanol | High efficiency, good yield. semanticscholar.org | Catalyst cost, potential for dehalogenation. |
| Platinum Dioxide (PtO₂) | Acetic Acid | High yield. google.com | High cost, may not be suitable for industrial scale-up. google.com |
| Raney Nickel | Methanol, Ethanol | Cost-effective. semanticscholar.org | Pyrophoric nature when dry, requires careful handling. pageplace.de |
An alternative to catalytic hydrogenation is the use of stannous chloride (tin(II) chloride, SnCl₂) as a reducing agent. nih.gov This method is particularly useful in laboratory settings as it operates under mild conditions and is effective for reducing aromatic nitro compounds without affecting other sensitive functional groups like halogens or benzyl (B1604629) ethers. semanticscholar.org
The reaction typically involves dissolving the nitro compound in a solvent like ethyl acetate (B1210297) or ethanol and then adding a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O). nih.govmdpi.com The process is effective and often results in high yields. semanticscholar.org However, a significant drawback of this method, particularly on a larger scale, is the separation of the final product from tin residues, which can be a tedious process. semanticscholar.orggoogle.com
Research has demonstrated the successful reduction of various nitroaromatic compounds to their corresponding anilines using SnCl₂·2H₂O in ethyl acetate, yielding the desired product in good yields, sometimes as high as 85%. nih.gov
Reactions with Other Amines (e.g., 4-isopropoxyaniline (B1293747) in the context of derivatives)
This compound serves as a crucial building block for synthesizing more complex molecules, often through reactions that form new carbon-nitrogen or carbon-carbon bonds. The amine group of this compound can act as a nucleophile, participating in coupling reactions with other molecules.
For instance, in the synthesis of Lassa virus inhibitors, a related compound, 4-isopropoxyaniline, was reacted with 4-fluoro-3-nitrobenzonitrile (B23716) in a nucleophilic aromatic substitution reaction to form a diaryl amine structure. mdpi.com This highlights a common reaction type where an aniline derivative is coupled with an activated aromatic ring.
Furthermore, this compound is a known intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. medkoo.com The synthesis of Ceritinib and its analogues involves coupling the aniline with a substituted pyrimidine (B1678525) ring, demonstrating its utility in constructing complex heterocyclic pharmaceutical agents. medkoo.comnih.gov These reactions often employ transition metal catalysts (e.g., palladium-catalyzed cross-coupling) to facilitate the bond formation between the aniline nitrogen and an aryl halide or triflate.
Advanced Synthetic Techniques and Optimization
To meet the demands of pharmaceutical manufacturing, optimizing the synthesis of key intermediates like this compound for scale-up is critical. This involves exploring advanced reactor technologies and enhancing catalyst efficiency.
Continuous Flow Reactor Implementation for Scale-Up
Continuous flow chemistry offers significant advantages over traditional batch processing, especially for reactions that are highly exothermic or involve hazardous reagents, such as nitrations and hydrogenations. nih.govrsc.org The use of continuous flow reactors can improve heat and mass transfer, enhance safety, and allow for more consistent product quality. nih.gov Industrial production methods for compounds like this compound may be optimized for large-scale synthesis through the use of continuous flow reactors. These systems enable precise control over reaction parameters like temperature, pressure, and residence time, leading to maximized yields and minimized by-products. nih.gov The translation of batch syntheses to continuous flow processes is a key strategy in the modern production of active pharmaceutical ingredients (APIs). nih.gov
Catalytic Systems and Reaction Efficiency Enhancement
Enhancements can include:
Catalyst Support and Loading: The choice of support material (e.g., different types of activated carbon) and the percentage of metal loading can significantly influence catalytic activity and selectivity. pageplace.de
Reaction Modifiers: The addition of specific promoters or inhibitors can help prevent side reactions, such as dehalogenation (the removal of the fluorine atom), which can be a concern during hydrogenation.
Process Parameter Optimization: Systematically adjusting temperature, hydrogen pressure, and agitation speed in the reactor can lead to significant improvements in reaction efficiency and throughput.
By refining these catalytic systems, manufacturers can develop more sustainable and cost-effective processes for the production of this compound.
Strategies for Maximizing Product Purity
Achieving a high degree of purity is critical in the synthesis of this compound, often for its use in further complex chemical preparations.
Column chromatography is a fundamental purification technique used in the synthesis of this compound. This method separates the desired product from impurities based on differential adsorption on a stationary phase, typically silica (B1680970) gel. uvic.caorgsyn.org A solvent system, or eluent, is passed through the column to move the components at different rates.
For the purification of this compound, a common solvent system employed is a gradient of hexane (B92381) and ethyl acetate. Hexane is a non-polar solvent, while ethyl acetate is more polar. The process typically starts with a higher proportion of hexane, which allows the less polar impurities to travel down the column more quickly. Gradually, the concentration of ethyl acetate is increased, which helps to elute the more polar this compound from the silica gel. The selection of the precise gradient depends on the specific impurities present in the crude product mixture. Thin-layer chromatography (TLC) is often used to monitor the separation and identify the fractions containing the pure compound. orgsyn.org
Table 1: Column Chromatography Parameters for this compound Purification
| Parameter | Details |
|---|---|
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Typical Starting Eluent | High Hexane Concentration |
| Typical Finishing Eluent | Increased Ethyl Acetate Concentration |
| Monitoring Technique | Thin-Layer Chromatography (TLC) orgsyn.org |
Recrystallization is another powerful technique for purifying solid organic compounds like this compound. ebsco.comuomustansiriyah.edu.iq The principle behind recrystallization is the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. uomustansiriyah.edu.iq An ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either very soluble or insoluble at all temperatures. uomustansiriyah.edu.iq
For this compound, ethanol has been noted as a suitable solvent for recrystallization. The process involves dissolving the impure solid in a minimal amount of hot ethanol to create a saturated solution. mt.com As the solution cools slowly, the solubility of this compound decreases, leading to the formation of pure crystals. youtube.com The impurities, ideally, remain dissolved in the cold solvent (mother liquor). The purified crystals are then collected by filtration. mt.com The effectiveness of recrystallization can be influenced by the choice of solvent, the rate of cooling, and the presence of seed crystals. youtube.com
Regioselective Synthesis and Control
Controlling the position of functional groups on the aromatic ring, known as regioselectivity, is a critical aspect of synthesizing this compound.
The fluorine atom at the 3-position plays a crucial role in directing subsequent electrophilic substitution reactions. Halogens, including fluorine, are generally considered deactivating yet ortho-, para-directing groups in electrophilic aromatic substitution. wikipedia.org This is due to the interplay of two opposing electronic effects: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+M). masterorganicchemistry.com
While the strong electronegativity of fluorine deactivates the ring towards electrophilic attack compared to benzene (B151609), its ability to donate a lone pair of electrons through resonance directs incoming electrophiles to the ortho and para positions. lkouniv.ac.in In the case of 3-fluoroaniline derivatives, the fluorine atom can direct an incoming electrophile to the ortho position relative to itself. For nitration reactions, fluorine strongly directs to the para position. wikipedia.org This directing influence is a key principle in designing a synthetic route that selectively produces the desired isomer.
The amino group (-NH2) in an aniline derivative is highly reactive and can interfere with desired chemical transformations on other parts of the molecule. researchgate.net To prevent unwanted side reactions, the amino group is often temporarily "protected" by converting it into a less reactive functional group. masterorganicchemistry.com This protected group can then be removed, or "deprotected," to regenerate the original amine once the desired reaction is complete. masterorganicchemistry.com
Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). masterorganicchemistry.com The choice of protecting group depends on its stability under the reaction conditions for the subsequent synthetic steps and the ease of its removal. For instance, the Boc group is typically removed under acidic conditions, while the Cbz group is often cleaved by catalytic hydrogenation. masterorganicchemistry.com These strategies allow for the selective functionalization of the aromatic ring or other parts of the molecule without interference from the amine group. researchgate.net
Green Chemistry Principles in Synthesis
The application of green chemistry principles aims to make the synthesis of chemicals more environmentally friendly and sustainable. chemijournal.com These principles focus on aspects such as waste prevention, atom economy, and the use of less hazardous substances. acs.org
In the context of synthesizing this compound, green chemistry could involve several approaches. One key principle is the reduction of derivatives, which includes minimizing the use of protecting groups to avoid additional reaction steps and waste generation. acs.orgscispace.com The use of catalytic reagents is favored over stoichiometric ones as they are used in smaller amounts and can be recycled. acs.org Furthermore, designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy) is a central goal. acs.org The development of processes that use safer solvents and reduce energy consumption also aligns with green chemistry principles. chemmethod.com
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| Hexane |
| Ethyl acetate |
| Ethanol |
| Benzene |
| tert-butyloxycarbonyl |
Exploration of Environmentally Benign Reagents and Conditions
The development of synthetic routes for fine chemicals like this compound is increasingly guided by the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances and waste. imist.maacs.org Research efforts focus on improving traditional synthetic steps, particularly the reduction of nitroaromatic intermediates, which are common precursors to aniline derivatives. researchgate.net The conventional approach often involves stoichiometric reducing agents like iron powder in acidic media, a method known for generating large quantities of iron sludge waste, making product isolation cumbersome and presenting significant environmental disposal challenges. patsnap.com
In response, the exploration of catalytic systems and alternative reagents that offer higher efficiency, milder reaction conditions, and a better environmental profile has become a priority. The primary target for green innovation in the synthesis of this compound is the reduction of its precursor, 1-Fluoro-2-isopropoxy-4-nitrobenzene.
Catalytic Hydrogenation
A prominent environmentally benign method for the reduction of nitroarenes is catalytic hydrogenation. google.com This process typically employs hydrogen gas as the terminal reductant, with water being the only stoichiometric byproduct, resulting in a high atom economy and minimizing waste. The reaction is carried out in the presence of a catalyst, commonly a noble metal such as platinum or palladium dispersed on a solid support like activated carbon (e.g., Pt/C or Pd/C). google.comgoogle.com
The use of supported metal catalysts is advantageous as they are highly efficient, require only a small amount relative to the substrate, and can be easily recovered by filtration and potentially reused, aligning with green chemistry principles of catalysis and waste prevention. google.com This method stands in stark contrast to processes like iron powder reduction, which require large excesses of the metal. patsnap.com
Alternative Reducing Agents and One-Pot Syntheses
Beyond catalytic hydrogenation, other reagents are being explored. For the synthesis of the related compound 2,4-dichloro-5-isopropoxy aniline, a method using hydrazine (B178648) hydrate (B1144303) in an alcohol solvent with a composite catalyst has been developed. patsnap.com This process is reported to achieve high yields (96.3%) and offers a cleaner alternative to iron-based reductions. patsnap.com
The following tables summarize and compare these environmentally benign approaches.
Table 1: Comparison of Reduction Methods for Nitroaromatic Precursors
| Method | Reagents/Catalyst | Typical Solvent | Key Advantages | Yield |
|---|---|---|---|---|
| Iron Powder Reduction | Fe/HCl or Fe/NH₄Cl | Water/Alcohol | Low cost, good selectivity. patsnap.com | Variable, often lower due to cumbersome workup. patsnap.com |
| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | Toluene, Ethanol google.com | High atom economy (water is the main byproduct), catalyst is recyclable, cleaner reaction. google.com | High (e.g., >95%) google.com |
| Hydrazine Hydrate Reduction | N₂H₄·H₂O, Composite Catalyst | Alcohol | Avoids metallic sludge, high yield, simpler operation than Fe reduction. patsnap.com | ~96.3% patsnap.com |
Table 2: Research Findings for a Green One-Pot Synthesis of a Related Fluoroaniline
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Fluoronitrobenzene | 2,2-Propanal dimethyl acetal | Platinum on Carbon (Pt/C) | Toluene | 70-80 °C | 98% | google.com |
| 4-Fluoronitrobenzene | 2,2-Propanal dimethyl acetal | Palladium on Carbon (Pd/C) | Toluene | 120-130 °C | 93% | google.com |
These findings highlight a clear trend towards adopting catalytic and streamlined processes in the synthesis of fluorinated anilines, aiming for more sustainable and economically viable manufacturing routes.
Chemical Reactivity, Transformation, and Derivative Chemistry
Aromatic Ring Functionalization
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this reaction on 3-Fluoro-4-isopropoxyaniline are determined by the combined electronic effects of the existing substituents.
Amino Group (-NH₂): This is a powerful activating group and an ortho, para-director. Its strong electron-donating resonance effect significantly increases the electron density of the ring, making it highly susceptible to electrophilic attack. It directs incoming electrophiles to the positions ortho (C2, C6) and para (C5) to itself.
Isopropoxy Group (-OCH(CH₃)₂): This is also an activating group and an ortho, para-director due to the electron-donating resonance of the oxygen atom. It directs electrophiles to its ortho (C3, C5) and para (C6) positions.
The directing effects of these groups on this compound are summarized below. The positions are numbered starting from the carbon bearing the amino group as C1.
| Position | Directed by -NH₂ (C1) | Directed by -F (C3) | Directed by -O-iPr (C4) | Overall Tendency |
| C2 | Ortho | Ortho | - | Favored, but sterically hindered |
| C5 | Para | Para | Ortho | Highly Favored |
| C6 | Ortho | - | Para | Favored |
The amino group is the strongest activating group and thus exerts the dominant influence on the regioselectivity. Electrophilic attack is most likely to occur at the positions most activated by this group, which are C5 (para) and C6 (ortho). The C2 position, while electronically activated, is sterically hindered by the adjacent amino and fluoro groups. The C5 position is particularly favored as it is the para position to the powerful amino director and is also activated by the isopropoxy and fluoro groups. Therefore, electrophilic aromatic substitution reactions on this compound are expected to yield primarily C5-substituted products, with C6-substituted products as potential minor isomers.
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex wikipedia.org. For the SNAr reaction to be feasible, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group wikipedia.orglibretexts.orgmasterorganicchemistry.com. These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance wikipedia.org.
In the case of this compound, the fluorine atom is the potential leaving group. However, the ring is substituted with two strong electron-donating groups (amino and isopropoxy). These groups increase the electron density of the ring, making it nucleophilic rather than electrophilic. Consequently, the ring is highly deactivated towards attack by nucleophiles, and the formation of the required Meisenheimer complex is energetically unfavorable. Therefore, direct displacement of the fluorine atom via a standard SNAr mechanism is not a viable reaction pathway for this molecule under typical conditions.
Given the electronic properties of this compound, it is expected to be unreactive towards nucleophiles like sodium methoxide (B1231860) (NaOCH₃) and sodium ethoxide (NaOCH₂CH₃) in the context of fluorine displacement. The electron-rich nature of the aromatic ring repels the incoming alkoxide nucleophile, preventing the initial addition step required for the SNAr mechanism. For such a reaction to occur, the electronic character of the ring would need to be fundamentally altered, for instance, by converting the activating amino group into a powerful electron-withdrawing group.
Nucleophilic Aromatic Substitution (SNAr) Involving Fluorine Displacement
Reactivity of the Amino Group
The primary amino group of aniline (B41778) and its derivatives is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The oxidation state of the nitrogen atom can be increased sequentially to form nitroso (-NO) and then nitro (-NO₂) derivatives. The oxidation of anilines to nitroso compounds is often an intermediate step in the synthesis of nitro compounds rit.edurit.edu.
Various oxidizing agents can be employed to convert the amino group of anilines into nitroso or nitro functionalities. The choice of reagent and the control of reaction conditions are critical to achieve the desired product selectively.
Hydrogen Peroxide (H₂O₂): This is a common and relatively mild oxidant for this transformation. The reaction of anilines with H₂O₂ often yields the nitroso derivative as the initial product, which can be further oxidized to the nitro compound upon longer reaction times or with excess oxidant rit.edurit.edudoubtnut.com. The oxidation is frequently catalyzed by metal complexes or other catalysts to improve efficiency and selectivity acs.orgresearchgate.net. For example, aniline can be selectively converted into nitrosobenzene (B162901) and then nitrobenzene (B124822) using 30% aqueous hydrogen peroxide in the presence of heteropolyoxometalate catalysts researchgate.net.
Potassium Permanganate (KMnO₄): This is a powerful oxidizing agent, and its reaction with anilines is highly dependent on the pH of the medium nih.govnih.gov. In neutral solutions, KMnO₄ can oxidize aniline to nitrobenzene openaccessjournals.comwikipedia.org. However, under acidic conditions, it often leads to the formation of a polymeric material known as aniline black wikipedia.orgstackexchange.com. In alkaline solutions, other products like azobenzene (B91143) can be formed wikipedia.org. Due to its high reactivity, KMnO₄ can be less selective and may cause over-oxidation or side reactions, requiring careful control of the reaction conditions openaccessjournals.com.
Other Reagents: Peroxyacids, such as peroxybenzoic acid, are also effective for the oxidation of substituted anilines to their corresponding nitroso compounds nih.govrsc.org. Sodium perborate (B1237305) (NaBO₃·4H₂O) in acetic acid is another reagent used to smoothly oxidize anilines, particularly those with electron-withdrawing groups, to the corresponding nitro derivatives mdpi.com.
The following table summarizes the typical reagents and products for the oxidation of anilines.
| Reagent(s) | Typical Conditions | Primary Product(s) |
| Hydrogen Peroxide (H₂O₂) | Catalytic, controlled temperature | Nitroso or Nitro compounds rit.eduacs.orgresearchgate.net |
| Potassium Permanganate (KMnO₄) | Neutral pH | Nitro compounds openaccessjournals.comwikipedia.org |
| Potassium Permanganate (KMnO₄) | Acidic pH | Aniline Black (Polymer) wikipedia.orgstackexchange.com |
| Peroxyacids (e.g., Peroxybenzoic acid) | Organic solvent | Nitroso compounds nih.govrsc.org |
| Sodium Perborate (NaBO₃) | Acetic acid | Nitro compounds mdpi.com |
Reduction Reactions to Alter Amine Oxidation State
The primary amine of an aniline, such as this compound, is already in a reduced state. The most relevant reductive processes associated with this functional group are those used to synthesize it. A common and industrially significant method for preparing arylamines is the reduction of the corresponding nitroaromatic compound. In this context, this compound would be synthesized via the reduction of 1-fluoro-2-isopropoxy-4-nitrobenzene. This transformation involves a significant change in the oxidation state of the nitrogen atom.
Various reducing agents can accomplish this conversion, with the choice depending on factors like scale, cost, and functional group tolerance. msu.edufiveable.melibretexts.org
Common Reduction Methods for Nitroarenes:
| Reagent/Method | Typical Conditions | Notes |
|---|---|---|
| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, or Raney Ni catalyst; various solvents (EtOH, EtOAc); ambient or elevated pressure/temperature. | Highly efficient and clean, producing water as the only byproduct. Can be sensitive to other functional groups. msu.edufiveable.me |
| Metal/Acid Reduction (e.g., Fe/HCl, Sn/HCl) | Often requires heating in an acidic aqueous medium. | A classic method (Béchamp reduction), robust and cost-effective, but can generate significant metallic waste. msu.edu |
| Transfer Hydrogenation | Hydrazine (B178648) (N₂H₄), ammonium (B1175870) formate (B1220265) (HCO₂NH₄) as H₂ source; Pd/C catalyst. | Avoids the need for pressurized hydrogen gas, making it operationally simpler. |
Another relevant transformation is reductive amination, where an amine is formed by the reduction of an imine. This two-part process involves the reaction of an aldehyde or ketone with ammonia (B1221849) or an amine to form an imine, which is then reduced. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). organic-chemistry.orgmasterorganicchemistry.com
Reactivity of the Isopropoxy Group
The isopropoxy group (–O-CH(CH₃)₂) is an electron-donating group due to the oxygen's lone pairs, which can participate in resonance with the aromatic ring. This activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. msu.edu However, its reactivity is also strongly influenced by its size.
Influence of Steric Hindrance on Reaction Pathways
Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituent groups. wikipedia.orgchemistrylearner.com The isopropoxy group is significantly bulkier than a methoxy (B1213986) group, and this steric bulk can impede the approach of reagents to adjacent positions on the aromatic ring. chemistrylearner.comacs.orgstudy.com
In the case of this compound, the positions ortho to the isopropoxy group are C3 and C5. The C3 position is already occupied by the fluoro group. The C5 position is ortho to the isopropoxy group and meta to the strongly activating amino group. While the combined electronic effects of the amino and isopropoxy groups would strongly favor electrophilic substitution at C5, the steric bulk of the isopropoxy group can hinder this approach, potentially reducing reaction rates or favoring substitution at the less-hindered C2 position (ortho to the amine). youtube.com The outcome of a reaction is often a balance between these electronic and steric factors. wikipedia.org
Comparison of Steric Effects in Alkoxybenzenes:
| Alkoxy Group | Relative Size | Impact on Reactivity at Ortho Position |
|---|---|---|
| Methoxy (-OCH₃) | Small | Minimal steric hindrance; reactivity is primarily governed by electronic effects. |
| Ethoxy (-OCH₂CH₃) | Moderate | Slightly increased hindrance compared to methoxy. |
| Isopropoxy (-OCH(CH₃)₂) | Large | Significant steric hindrance can slow or block reactions at the adjacent ring position, potentially leading to substitution at other activated, less-hindered sites. acs.orgstudy.com |
| tert-Butoxy (-OC(CH₃)₃) | Very Large | Extreme steric hindrance often makes ortho-substitution very difficult. study.com |
Potential Cleavage or Modification Reactions
Aryl ethers are generally stable but can be cleaved under harsh conditions using strong acids, most commonly HBr or HI. libretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. libretexts.orgbrainly.comyoutube.com
For an aryl alkyl ether like this compound, the cleavage will always break the alkyl-oxygen bond, not the aryl-oxygen bond, because the sp²-hybridized carbon of the benzene (B151609) ring is resistant to nucleophilic attack. libretexts.org The reaction mechanism depends on the nature of the alkyl group. Since the isopropoxy group is a secondary alkyl group, the cleavage would likely proceed via an Sₙ2 mechanism. The halide nucleophile attacks the less-hindered carbon of the protonated ether. libretexts.orglibretexts.org This would yield 3-fluoro-4-aminophenol and 2-iodopropane (B156323) (or 2-bromopropane).
Alternatively, Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) have been shown to selectively cleave isopropyl aryl ethers. acs.org
Cross-Coupling and Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for several of these transformations. wikipedia.orgsigmaaldrich.com
Suzuki-Miyaura Coupling Applications and Kinetics
The Suzuki-Miyaura coupling creates a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. sigmaaldrich.comlibretexts.org While this compound itself would not typically be a direct partner in a standard Suzuki reaction, a halogenated derivative (e.g., an iodo or bromo version) would be an excellent substrate. For example, 2-Bromo-5-fluoro-4-isopropoxyaniline could be coupled with various boronic acids to introduce diverse substituents.
The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to form the product and regenerate the catalyst. libretexts.org
The kinetics of the Suzuki reaction are complex, but the rate-limiting step can be influenced by the electronic nature of the substrates. researchgate.net The presence of electron-donating groups like the amine and isopropoxy functions on the aryl halide can slow the initial oxidative addition step. Conversely, electron-withdrawing groups on the boronic acid can facilitate transmetalation. Studies on fluorinated aryl compounds in Suzuki couplings have shown high reactivity, demonstrating the utility of these substrates in forming fluorinated biaryl compounds, which are important in medicinal chemistry. mdpi.comnih.gov
Kinetic Parameters in Suzuki-Miyaura Coupling:
| Reaction Step | Influencing Factors |
|---|---|
| Oxidative Addition | Nature of the halide (I > Br > Cl), electron-withdrawing groups on the aryl halide, ligand choice. libretexts.org |
| Transmetalation | Choice of base, solvent, and the nature of the organoboron species. libretexts.org |
| Reductive Elimination | Steric bulk of the ligands and the electronic properties of the coupled groups. Generally a fast step. libretexts.org |
Palladium-Catalyzed C-N Cross-Coupling Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. sigmaaldrich.comlibretexts.orguwindsor.ca In this context, this compound can act as the nucleophilic amine partner, reacting with various aryl or heteroaryl halides and triflates to produce more complex diarylamine structures.
The reaction requires a palladium precursor, a suitable phosphine (B1218219) ligand, and a base. uwindsor.cayoutube.com The base is crucial as it deprotonates the amine, facilitating its coordination to the palladium center. uwindsor.ca The choice of ligand is also critical, with bulky, electron-rich phosphine ligands often being essential for high catalytic activity. libretexts.orguwindsor.ca
Kinetic studies have shown that the reaction mechanism can be complex. nih.govmit.edu Depending on the relative nucleophilicity and concentration of the amine and the base, the resting state of the catalyst and the rate-limiting step can change. nih.gov For example, with highly nucleophilic bases, the reaction can exhibit a negative order dependence on the base concentration, indicating that the base competes with the aniline for binding to the palladium catalyst. nih.gov The electronic properties of the aryl halide also directly affect the reaction rate. nih.gov The presence of the electron-withdrawing fluoro group in this compound can impact its nucleophilicity and, consequently, the reaction kinetics. nih.govberkeley.edu
Investigations into Ligand Design for Enhanced Catalysis
While direct applications of this compound in commercially available catalysts are not widely documented, its structural motifs are of significant interest in the field of ligand design for catalysis. The presence of both a fluorine atom and an isopropoxy group on the aniline ring allows for the fine-tuning of the electronic and steric properties of potential ligands. Fluorine, being a strongly electronegative atom, can influence the electron density of the aromatic system and any coordinating atoms, which in turn can modulate the catalytic activity and stability of a metal complex. The isopropoxy group, with its steric bulk, can create a specific chiral pocket around a metal center, potentially inducing enantioselectivity in catalytic reactions.
Research in ligand design often focuses on creating molecules that can form stable and efficient complexes with transition metals. The amino group of this compound serves as a primary coordination site. This amine can be readily derivatized to form more complex ligand scaffolds, such as Schiff bases or amides, which can then chelate to a metal center. The electronic modifications imparted by the fluoro and isopropoxy groups can enhance the sigma-donating or pi-accepting properties of the resulting ligand, which is a critical factor in optimizing the performance of a catalyst for a specific transformation.
Derivatization and Functionalization for Targeted Structures
The reactivity of the amino group and the aromatic ring of this compound allows for a variety of derivatization and functionalization reactions, leading to the synthesis of a broad spectrum of targeted molecular structures with potential applications in medicinal chemistry and materials science.
Synthesis of Sulfonamide Derivatives
Sulfonamides are an important class of compounds with a wide range of biological activities. The synthesis of sulfonamide derivatives from this compound is typically achieved through the reaction of the primary amino group with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. This reaction, a nucleophilic substitution at the sulfonyl group, results in the formation of a stable sulfonamide linkage.
The general reaction is as follows:
this compound + R-SO₂Cl → N-(3-fluoro-4-isopropoxyphenyl)-R-sulfonamide + HCl
The choice of the sulfonyl chloride allows for the introduction of a wide variety of "R" groups, enabling the synthesis of a library of sulfonamide derivatives with diverse physicochemical properties. For instance, reaction with arylsulfonyl chlorides would yield N-aryl-N-(3-fluoro-4-isopropoxyphenyl)sulfonamides. The reaction conditions are generally mild, and the yields are often high.
A study on the structurally similar 3-fluoro-4-morpholinoaniline (B119058) demonstrated the successful synthesis of a series of sulfonamide derivatives by reacting it with various substituted benzenesulfonyl chlorides. This suggests that this compound would behave similarly, providing access to a range of novel sulfonamide compounds.
Preparation of Carbamate (B1207046) Derivatives
Carbamates are another class of organic compounds with significant applications, particularly as protecting groups in organic synthesis and as bioactive molecules. The preparation of carbamate derivatives of this compound involves the reaction of the amino group with a chloroformate, such as ethyl chloroformate (ClCO₂Et), or other carbonylating agents. This reaction results in the formation of a carbamate linkage.
The general reaction can be represented as:
this compound + ClCO₂R → Ethyl N-(3-fluoro-4-isopropoxyphenyl)carbamate + HCl
This reaction is a standard method for the formation of carbamates from primary anilines. The choice of the chloroformate (by varying the "R" group) allows for the introduction of different ester functionalities, thereby modifying the properties of the resulting carbamate derivative.
Formation of Schiff Bases via Condensation with Aldehydes
The primary amino group of this compound readily undergoes condensation reactions with aldehydes to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.
The general reaction is:
this compound + R-CHO → N-(R-ylidene)-3-fluoro-4-isopropoxyaniline + H₂O
The formation of Schiff bases is a versatile and widely used reaction in organic synthesis. The resulting imine functionality can be further modified, for example, through reduction to a secondary amine. The electronic and steric nature of the aldehyde's "R" group can be varied to synthesize a wide array of Schiff base derivatives. Studies on the condensation of haloanilines with various substituted benzaldehydes have shown that these reactions can be carried out efficiently, often using green chemistry methods such as microwave irradiation or grinding, to produce the corresponding Schiff bases in good yields.
| Reactant 1 | Reactant 2 | Product Class |
| This compound | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |
| This compound | Chloroformate (ClCO₂R) | Carbamate |
| This compound | Aldehyde (R-CHO) | Schiff Base (Imine) |
Incorporation into Complex Heterocyclic Frameworks
The reactivity of this compound also allows for its incorporation into more complex heterocyclic ring systems, which are often the core structures of medicinally important compounds.
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of therapeutic applications. The synthesis of benzimidazole (B57391) derivatives often involves the condensation of an o-phenylenediamine (B120857) (a 1,2-diaminobenzene) with an aldehyde.
To incorporate the 3-fluoro-4-isopropoxy moiety into a benzimidazole ring, a derivative of this compound, specifically an o-phenylenediamine, is required. This can be achieved by introducing a second amino group ortho to the existing one. Once this diamino derivative is obtained, it can be reacted with various aldehydes to construct the benzimidazole ring system.
The general synthetic approach is a cyclocondensation reaction:
Substituted o-phenylenediamine + R-CHO → Substituted 2-R-benzimidazole + 2H₂O
This reaction is a cornerstone of heterocyclic chemistry and can be catalyzed by a variety of reagents, including acids, oxidizing agents, or metal catalysts. The choice of the aldehyde (R-CHO) determines the substituent at the 2-position of the benzimidazole ring, allowing for the synthesis of a large number of derivatives with diverse structures and potential biological activities. The presence of the fluoro and isopropoxy groups on the benzene ring of the benzimidazole can significantly influence its pharmacological profile.
| Starting Material | Reagent | Product |
| 3-Fluoro-4-isopropoxy-1,2-diaminobenzene | Aldehyde (R-CHO) | 5-Fluoro-6-isopropoxy-2-R-1H-benzimidazole |
Quinoline (B57606) Derivative Formation (analogous applications of 3-fluoro-4-methoxyaniline)
Quinoline and its derivatives are a significant class of heterocyclic compounds with applications in pharmaceuticals and dyes. The Combes quinoline synthesis provides a direct method for preparing substituted quinolines. This reaction involves the condensation of an aniline with a β-diketone under acidic conditions. nih.govresearchgate.net
Given that 3-fluoro-4-methoxyaniline, a structurally similar compound, is utilized as a precursor for synthesizing quinoline derivatives via the Combes synthesis, it is a strong indication that this compound can be used in an analogous manner. mdpi.com The reaction mechanism proceeds through the formation of a Schiff base intermediate, followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the quinoline ring system. nih.gov
The general steps of the Combes synthesis are:
Condensation: The primary amine of this compound reacts with a β-diketone to form an enamine intermediate.
Cyclization: Under strong acid catalysis (e.g., concentrated sulfuric acid), the enamine undergoes an intramolecular electrophilic aromatic substitution to close the ring.
Dehydration: The resulting intermediate eliminates a molecule of water to form the stable, aromatic quinoline ring.
The substituents on the aniline ring, such as the fluoro and isopropoxy groups, can influence the regioselectivity of the cyclization step. nih.gov For instance, studies on substituted anilines in modified Combes reactions have shown that both steric and electronic effects of the substituents play a crucial role in determining the final product's structure. nih.gov
Table 1: Analogous Combes Quinoline Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Product Class |
| This compound | β-Diketone (e.g., Acetylacetone) | Strong Acid (e.g., H₂SO₄) | Substituted Quinoline |
| 3-Fluoro-4-methoxyaniline | β-Diketone | Strong Acid (e.g., H₂SO₄) | Substituted Quinoline |
Development of Thiourea (B124793) Catalysts
Thiourea derivatives have emerged as powerful organocatalysts, capable of activating substrates through hydrogen bonding. scispace.comwikipedia.org These catalysts are particularly effective in a variety of organic transformations, including Michael additions, Diels-Alder reactions, and Henry reactions. scispace.com The development of thiourea catalysts from aniline precursors is a well-established strategy in organic synthesis.
This compound can serve as a precursor for novel thiourea catalysts. The synthesis typically involves the reaction of the primary amine with an isothiocyanate. The resulting N,N'-disubstituted thiourea possesses two N-H protons that can act as hydrogen bond donors.
The catalytic activity of thiourea compounds is largely dependent on the electronic nature of the substituents on the aryl rings. Electron-withdrawing groups, such as the fluorine atom in this compound, can enhance the acidity of the N-H protons, thereby increasing the catalyst's ability to activate electrophiles through hydrogen bonding. scispace.com This "partial protonation" interaction with substrates like carbonyls or imines renders them more susceptible to nucleophilic attack. wikipedia.org
A potential synthetic route to a thiourea catalyst derived from this compound would involve its reaction with an appropriate isothiocyanate, for example, 3,5-bis(trifluoromethyl)phenyl isothiocyanate, which is a common moiety in highly active thiourea catalysts. scispace.com The resulting catalyst would be a bifunctional molecule, capable of activating a substrate through its thiourea moiety.
Table 2: Key Features of Thiourea Catalysts
| Catalyst Feature | Role in Catalysis | Influence of this compound Moiety |
| N-H Protons | Hydrogen bond donation to activate electrophiles. wikipedia.org | The electronic properties of the fluoro and isopropoxy groups modulate the acidity and hydrogen bonding strength. |
| Aryl Substituents | Fine-tune the electronic and steric properties of the catalyst. scispace.com | The 3-fluoro and 4-isopropoxy groups provide specific electronic characteristics. |
| Bifunctionality | Can incorporate other catalytic groups (e.g., a basic amine) for cooperative catalysis. rsc.org | The aniline nitrogen provides a site for further functionalization. |
Triazine Derivative Synthesis
1,3,5-Triazines, also known as s-triazines, are a class of nitrogen-containing heterocycles with a wide range of applications, including in medicinal chemistry. rsc.orgnih.gov The most common precursor for the synthesis of substituted triazines is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The chlorine atoms on the triazine ring are highly susceptible to nucleophilic substitution, and their reactivity is temperature-dependent, allowing for the sequential and controlled introduction of different nucleophiles. rsc.org
This compound can be used as a nucleophile to synthesize mono-, di-, or tri-substituted triazine derivatives. The synthesis is a stepwise process:
First Substitution: The reaction of cyanuric chloride with one equivalent of this compound at a low temperature (typically 0-5 °C) results in the monosubstituted product, 2-chloro-4,6-bis((3-fluoro-4-isopropoxyphenyl)amino)-1,3,5-triazine.
Second Substitution: Increasing the reaction temperature allows for the substitution of the second chlorine atom with another equivalent of the aniline or a different nucleophile.
Third Substitution: The final chlorine atom can be displaced at a higher temperature to yield a trisubstituted triazine.
This method provides a versatile route to a library of novel triazine derivatives incorporating the 3-fluoro-4-isopropoxyphenyl moiety. The properties of the final compounds can be tailored by the choice of the other nucleophiles introduced onto the triazine core.
Table 3: Stepwise Synthesis of Triazine Derivatives
| Step | Reactants | Reaction Conditions | Product |
| 1 | Cyanuric Chloride + 1 eq. This compound | Low Temperature (0-5 °C) | Mono-substituted triazine |
| 2 | Mono-substituted triazine + 1 eq. Nucleophile | Moderate Temperature | Di-substituted triazine |
| 3 | Di-substituted triazine + 1 eq. Nucleophile | High Temperature | Tri-substituted triazine |
Advanced Characterization and Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For fluorinated compounds such as 3-Fluoro-4-isopropoxyaniline, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR provides comprehensive structural information.
The combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for a complete assignment of the molecule's structure. ¹H NMR provides information on the number and connectivity of protons, ¹³C NMR details the carbon skeleton, and ¹⁹F NMR offers a highly sensitive and direct probe for the fluorine-containing part of the molecule. nih.gov
¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the isopropoxy group protons. The aromatic protons will appear as multiplets, with their chemical shifts and coupling patterns influenced by the electron-donating amine and isopropoxy groups, and the electron-withdrawing fluorine atom. The isopropoxy group will exhibit a septet for the methine (-CH) proton and a doublet for the two methyl (-CH₃) groups.
¹³C NMR: The ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule. The positions of the aromatic carbon signals are diagnostic, with the carbons directly bonded to the fluorine, oxygen, and nitrogen atoms showing characteristic chemical shifts.
¹⁹F NMR: As a 100% abundant and NMR-active nucleus, ¹⁹F provides a powerful tool for analysis. researchgate.net The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, and the coupling constants between fluorine and adjacent protons (³JHF) and carbons (JCF) are critical for confirming the position of the fluorine atom on the aromatic ring. nih.gov This ¹⁹F-centered analysis is invaluable for the unambiguous structure determination of fluorinated compounds. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: The following are expected values based on spectroscopic principles. Actual experimental values may vary based on solvent and instrument conditions.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic-H | 6.5 - 7.0 (m) | 110 - 155 |
| NH₂ | 3.5 - 4.5 (br s) | N/A |
| -CH (isopropoxy) | 4.3 - 4.6 (sept) | ~72 |
| -CH₃ (isopropoxy) | ~1.3 (d) | ~22 |
While coupling constants provide through-bond connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies atoms that are close in space. This is particularly useful for confirming regiochemical assignments in substituted aromatic rings. For this compound, a NOESY experiment would be used to establish the relative positions of the substituents. A key correlation would be expected between the protons of the isopropoxy group and the aromatic proton at the C5 position, confirming that the isopropoxy group is adjacent to this proton. This through-space correlation provides unambiguous evidence for the 1,3,4-substitution pattern on the aniline (B41778) ring.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about a molecule's mass and elemental composition. nih.gov
High-Resolution Mass Spectrometry (HRMS) is essential for the confident identification of chemical compounds. reading.ac.uk Unlike nominal mass spectrometry, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure mass-to-charge ratios to four or five decimal places. researchgate.net This high accuracy allows for the determination of a molecule's elemental formula from its exact mass. For this compound, HRMS would be used to measure its molecular ion's mass with high precision, confirming its calculated elemental composition of C₉H₁₂FNO. This capability is invaluable for distinguishing between compounds with very similar nominal masses and provides definitive proof of the compound's identity. reading.ac.ukresearchgate.net
Table 2: Exact Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₂FNO |
| Calculated Exact Mass | 169.0903 g/mol |
Chromatographic Techniques
Chromatographic methods are used to separate components of a mixture, making them indispensable for assessing the purity of pharmaceutical compounds and identifying potential impurities.
High-Performance Liquid Chromatography (HPLC) is a primary technique used to determine the purity of active pharmaceutical ingredients (APIs) and intermediates. nih.gov When coupled with a Photodiode Array (PDA) detector, it becomes a powerful tool for impurity profiling. The presence of unwanted chemicals, even in trace amounts, can impact the efficacy and safety of pharmaceutical products. nih.gov
In the analysis of this compound, an HPLC method would separate the main compound from any process-related impurities, such as unreacted starting materials or by-products from the synthesis. The PDA detector measures the UV-Vis absorbance across a wide range of wavelengths simultaneously. This provides a UV spectrum for the main compound peak and any impurity peaks. This spectral information is useful for identifying known impurities by comparing their spectra and retention times with those of reference standards. Furthermore, the PDA detector can assess peak purity, ensuring that the main compound peak is not co-eluting with a hidden impurity. This rigorous assessment of purity is a critical step in the quality control of pharmaceutical intermediates. scribd.com
Thermal Analysis Methods
Thermal analysis techniques are pivotal in determining the thermal stability, phase transitions, and solvent content of a material.
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials, including the phenomenon of polymorphism—the ability of a solid material to exist in multiple crystalline forms. shimadzu.com Different polymorphs of a substance will exhibit distinct melting points and heats of fusion, which can be precisely measured by DSC. europeanpharmaceuticalreview.com
A typical DSC experiment involves heating a sample and a reference material at a constant rate and measuring the difference in heat flow required to maintain both at the same temperature. An endothermic or exothermic event in the sample, such as melting or crystallization, will result in a measurable change in this heat flow. For instance, the melting of a crystalline form is observed as an endothermic peak on the DSC thermogram.
In the context of this compound, a DSC analysis would be crucial to identify if it can exist in different polymorphic forms. Each polymorph would present a unique melting point. Furthermore, metastable forms might exhibit a melt-recrystallization event, where the initial form melts and then recrystallizes into a more stable form before finally melting at a higher temperature. tainstruments.com
To illustrate, a hypothetical DSC scan of two polymorphs of this compound is presented in the table below.
| Polymorph | Onset of Melting (°C) | Peak Melting Temperature (°C) | Enthalpy of Fusion (J/g) |
| Form I | 155.2 | 158.5 | 110.3 |
| Form II | 165.8 | 168.2 | 125.7 |
This is a hypothetical data table for illustrative purposes.
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org It is particularly useful for determining the thermal stability of a compound and quantifying the amount of volatile components, such as residual solvents or water. worldoftest.comimpactanalytical.com
During a TGA experiment, a sample is heated in a controlled furnace, and its weight is continuously monitored. A plot of mass versus temperature, known as a thermogram, reveals temperatures at which the material undergoes decomposition or desolvation. intertek.com The thermal stability of a compound is typically reported as the onset temperature of decomposition.
For this compound, TGA would provide critical information on its decomposition profile. The analysis could reveal the presence of any residual solvent from its synthesis by showing a weight loss at temperatures below the boiling point of the solvent. The primary decomposition of the molecule would occur at higher temperatures.
A hypothetical TGA data summary for this compound is provided below.
| Temperature Range (°C) | Weight Loss (%) | Interpretation |
| 80 - 110 | 1.2 | Loss of residual solvent (e.g., ethanol) |
| 250 - 350 | 85.3 | Decomposition of this compound |
| > 350 | 13.5 | Residual char |
This is a hypothetical data table for illustrative purposes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. oregonstate.eduslideshare.net When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and the functional groups present. youtube.com
Although a specific IR spectrum for this compound is not available, we can predict the expected absorption bands by examining the spectra of closely related compounds, such as 3-Fluoro-4-methoxyaniline and 4-Isopropoxyaniline (B1293747). The key functional groups in this compound are the amine (N-H), the aromatic ring (C=C and C-H), the ether (C-O-C), the alkyl groups (C-H), and the carbon-fluorine bond (C-F).
The expected IR absorption bands for this compound are summarized in the following table.
| Functional Group | Bond | Expected Wavenumber Range (cm⁻¹) |
| Amine | N-H stretch | 3300 - 3500 (typically two bands for a primary amine) |
| Aromatic | C-H stretch | 3000 - 3100 |
| Alkyl (isopropyl) | C-H stretch | 2850 - 3000 |
| Aromatic | C=C stretch | 1450 - 1600 |
| Ether | C-O-C stretch | 1200 - 1300 (asymmetric) and 1000-1100 (symmetric) |
| Fluoroaromatic | C-F stretch | 1100 - 1250 |
X-ray Crystallography for Solid-State Structural Determination (relevant for derivatives or related compounds)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.commdpi.com This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
While the crystal structure of this compound has not been reported, studies on other substituted anilines can provide insights into the likely structural features of its derivatives. In the solid state, aniline derivatives often form extended networks through intermolecular hydrogen bonds involving the amine group (N-H···N or N-H···O, for example). The crystal packing is also influenced by van der Waals interactions and, in the case of fluorinated compounds, potentially by C-H···F or F···F interactions.
A hypothetical set of crystallographic data for a derivative of this compound is presented in the table below to illustrate the type of information obtained from an X-ray diffraction study.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 15.678 |
| β (°) | 98.45 |
| Volume (ų) | 851.2 |
| Z | 4 |
This is a hypothetical data table for illustrative purposes.
Electron Paramagnetic Resonance (EPR) Spectroscopy (for radical species, if applicable)
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed to study species that contain unpaired electrons, such as free radicals or metal complexes with unpaired electrons. auburn.edu The basic principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it probes the magnetic moments of electrons instead of nuclei.
This compound, in its ground state, is a diamagnetic molecule with no unpaired electrons and would therefore be EPR-silent. However, if it were to be oxidized to form a radical cation, [ArNHR]•+, this resulting species would be paramagnetic and could be studied by EPR. researchgate.netconsensus.app The EPR spectrum would provide information about the distribution of the unpaired electron's spin density across the aromatic ring and the nitrogen atom. Hyperfine coupling of the electron spin with the magnetic nuclei (¹H, ¹⁴N, and ¹⁹F) would result in a characteristic splitting pattern in the spectrum, allowing for a detailed mapping of the electronic structure of the radical. nih.gov The g-factor, another parameter obtained from the EPR spectrum, would be characteristic of the radical's electronic environment.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.gov DFT methods calculate the electron density of a system to determine its energy and other properties, offering a balance between accuracy and computational cost. nih.gov For aromatic amines like 3-Fluoro-4-isopropoxyaniline, DFT is employed to optimize the molecular geometry and to calculate various electronic properties.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity and kinetic stability. chemrxiv.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. chemrxiv.org
In aniline (B41778) derivatives, the distribution and energy of these orbitals are heavily influenced by the substituents on the aromatic ring. For instance, in m-fluoroaniline, DFT calculations show the localization of these orbitals and provide an energy gap value that helps characterize its reactivity. chemrxiv.org The HOMO is typically distributed over the aniline ring and the amino group, reflecting their electron-donating nature. The LUMO's location indicates regions susceptible to nucleophilic attack. The HOMO-LUMO gap is a fundamental parameter derived from these calculations, which helps in understanding the charge transfer interactions within the molecule.
Below is a table of representative data for related aniline compounds, illustrating how substituents affect FMO energies.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| p-Aminoaniline | -4.6019 | 0.0000 | 4.6019 |
| p-Nitroaniline | -3.8907 | 0.0000 | 3.8907 |
| p-Isopropylaniline | -5.2968 | 0.0000 | 5.2968 |
| This data is illustrative of substituent effects on aniline derivatives as calculated by the B3LYP/6-311G(d,p) method thaiscience.info. |
Molecular Docking Studies (in the context of binding interactions of derivatives)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates. nih.gov While specific docking studies on this compound are not extensively documented, research on its derivatives provides valuable insights into how this chemical scaffold can interact with biological targets.
For example, derivatives of fluoroanilines have been synthesized and subjected to molecular docking studies to evaluate their potential as anticancer agents. researchgate.net In one such study, novel 4-anilinoquinazoline derivatives, incorporating a fluoroaniline moiety, were docked into the active sites of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). ijcce.ac.ir The results revealed key binding interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity of the compounds. ijcce.ac.ir Similarly, sulfonamide derivatives of 3-fluoro-4-morpholinoaniline (B119058), a structurally related compound, were evaluated for antimicrobial activity through docking studies, which helped to elucidate their mechanism of action at a molecular level. ossila.com These studies underscore the utility of the fluoroaniline scaffold in designing molecules with specific biological activities. researchgate.net
Prediction of Reactivity and Selectivity Profiles
The reactivity and selectivity of this compound in chemical reactions are governed by the electronic properties of its functional groups. The amino (-NH2) group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. However, in this molecule, the para position is already substituted by the isopropoxy group.
The fluorine atom, being highly electronegative, is an electron-withdrawing group by induction but a weak deactivator in electrophilic aromatic substitution. It is known to direct incoming electrophiles to the ortho and para positions. In the context of this compound, the fluorine atom at position 3 can direct electrophilic substitution to its ortho position (position 2). The interplay between the activating amino group and the directing effect of the fluorine atom determines the regioselectivity of reactions. Furthermore, the high reactivity of the amino group often necessitates the use of protecting groups during synthesis to prevent undesired side reactions.
Understanding Electronic and Steric Effects on Molecular Properties and Reactivity
The chemical behavior of this compound is a direct consequence of the combined electronic and steric effects of its substituents.
Steric Effects : The isopropoxy group is bulkier than the fluorine atom or the amino group. Its size can sterically hinder reactions at the adjacent position (position 5), potentially favoring reactions at the less hindered position 2. Steric hindrance plays a crucial role in determining the kinetics and outcome of coordination and substitution reactions. researchgate.net
This interplay between electronic and steric factors is fundamental to the molecule's properties, influencing everything from its reaction rates to the stability of its various conformations. researchgate.net
Conformational Analysis and Stability Studies
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the most significant conformational flexibility arises from the rotation of the isopropoxy group and the orientation of the amino group.
Academic Research Applications and Contexts
Intermediate in Pharmaceutical and Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates is a widely used approach to modulate properties such as metabolic stability, acidity, lipophilicity, and binding affinity. nih.govsinoshiny.comnih.govresearchgate.netchimia.chbenthamscience.com As a fluorinated building block, 3-Fluoro-4-isopropoxyaniline is integral to the synthesis of novel therapeutic agents.
Building Block for Novel Pharmaceutical Compounds
In medicinal chemistry, building blocks are foundational molecules used to construct potential drug candidates. jeyamscientific.inbiesterfeld.no The fluorine atom in this compound can enhance metabolic stability by blocking sites susceptible to enzymatic breakdown, a critical factor in drug design. sinoshiny.comnih.gov Furthermore, the carbon-fluorine bond is very strong, which can prolong the therapeutic effect of a drug. sinoshiny.com The lipophilicity imparted by both the fluorine and isopropoxy groups can improve a molecule's ability to cross cellular membranes, potentially increasing its bioavailability. benthamscience.com These characteristics make this compound an attractive starting point for synthesizing new active pharmaceutical ingredients (APIs).
Synthesis of Analgesic Agents and P2X Receptor Antagonists
P2X receptors, particularly the P2X3 subtype, are ligand-gated ion channels found predominantly on sensory neurons that play a crucial role in the transmission of pain signals. nih.govpatsnap.comnih.gov When activated by adenosine triphosphate (ATP), which is often released during tissue injury or inflammation, these receptors contribute to the sensation of pain. nih.govpatsnap.com Consequently, antagonists that block P2X3 receptors are a promising class of novel analgesic agents for treating various chronic pain conditions. nih.govpatsnap.comfrontiersin.orgacs.orgnih.gov
The development of potent and selective P2X3 receptor antagonists is an active area of research. While specific synthesis schemes starting directly from this compound are proprietary or not widely published, the core structures of many P2X antagonists feature substituted aniline (B41778) derivatives. For instance, research into benzimidazole-4,7-dione-based P2X3 receptor antagonists involved the modification of a 3,4-difluoroaniline moiety to optimize activity. nih.gov The structural features of this compound make it a plausible intermediate for creating analogues in this class of pain therapeutics.
| P2X Receptor Antagonist Research | Key Findings |
| Target | P2X3 and P2X2/3 receptors on primary afferent neurons. nih.govnih.gov |
| Mechanism | Antagonists block ATP from binding to P2X3 receptors, preventing the activation of pain pathways. patsnap.com |
| Therapeutic Potential | Management of inflammatory, neuropathic, and visceral pain. nih.govfrontiersin.org |
| Structural Relevance | Many antagonists are developed from substituted aniline building blocks, indicating a potential role for intermediates like this compound. nih.gov |
Precursor for Lassa Virus Inhibitors
Lassa virus (LASV) is the causative agent of Lassa fever, a severe and often fatal hemorrhagic illness for which no approved vaccines or effective treatments are currently available. nih.govtandfonline.comasm.orgnih.govnih.govmdpi.com Research efforts are focused on identifying small molecule inhibitors that can target crucial viral proteins, such as the glycoprotein complex (GPC) required for viral entry into host cells or the nucleoprotein (NP) essential for viral replication and immune evasion. tandfonline.comasm.orgnih.govnih.govfrontiersin.org
A 2023 study detailed the design and synthesis of novel benzimidazole (B57391) derivatives as potential Lassa virus inhibitors. mdpi.com In this research, a structurally related compound, 4-isopropoxyaniline (B1293747), was used as a key starting material. It was reacted with 4-fluoro-3-nitrobenzonitrile (B23716) in a substitution reaction to form a diaryl amine, which was then further processed to create the final benzimidazole-based inhibitors. These compounds showed excellent antiviral activities in laboratory tests. mdpi.com This synthesis pathway demonstrates how the isopropoxyaniline scaffold, and by extension this compound, can serve as a critical precursor for developing potential therapeutics against Lassa fever.
Role in Developing Modulators for Demyelinating Diseases
Demyelinating diseases, such as multiple sclerosis (MS), are characterized by the loss of the myelin sheath that insulates nerve fibers, leading to impaired nerve signal conduction and progressive neurological disability. google.com A key pathological feature is the death of oligodendrocytes, the cells responsible for producing myelin. google.com Therapeutic strategies aim to promote the regeneration of myelin by stimulating oligodendrocyte progenitor cells (OPCs) to differentiate and create new myelinating oligodendrocytes.
Research into novel treatments has led to the development of heterocyclic compounds designed to modulate these disease processes. A patent for heterocyclic azoles for treating demyelinating diseases describes various chemical structures, including those built upon substituted pyridine and piperazine cores. google.com While this specific patent does not explicitly name this compound, the synthesis examples utilize related fluorinated building blocks like 2,4-dichloro-3-fluoro-6-methyl-pyridine. The core challenge in developing drugs for neurological conditions is creating molecules that can effectively cross the blood-brain barrier and engage with their targets in the central nervous system. The physicochemical properties conferred by the fluoro- and isopropoxy- groups make this compound a relevant intermediate for the synthesis of new chemical entities aimed at treating such neurodegenerative and demyelinating disorders.
Intermediate in Agrochemical Synthesis
The introduction of fluorine into active ingredients is a cornerstone of the modern agrochemical industry, with fluorinated compounds representing a significant portion of all commercial pesticides. nih.govchimia.chjeyamscientific.inbiesterfeld.norhhz.netresearchgate.net The presence of fluorine can enhance the efficacy, stability, and target specificity of herbicides, fungicides, and insecticides. rhhz.netresearchgate.net
Contribution to Pesticide and Herbicide Formulations
This compound serves as a valuable building block for creating new agrochemicals. jeyamscientific.in The synthesis of many pesticides involves the coupling of various chemical moieties, and fluorinated anilines are common starting materials. rhhz.net The specific combination of fluorine and an isopropoxy group can be used to fine-tune the properties of the final product to achieve desired levels of herbicidal or pesticidal activity while potentially optimizing its environmental profile. The use of such advanced building blocks is critical for developing next-generation crop protection solutions that are more effective and meet stringent regulatory standards. researchgate.net
| Application Area | Role of this compound | Impact of Fluorination |
| Pharmaceuticals | Building block for APIs. sinoshiny.com | Enhances metabolic stability, potency, and bioavailability. nih.govbenthamscience.com |
| Agrochemicals | Intermediate for pesticides and herbicides. jeyamscientific.in | Increases efficacy and chemical stability of the final product. rhhz.netresearchgate.net |
Precursor for Specialty Chemicals and Advanced Materials
This compound is a versatile building block in the creation of a variety of complex organic molecules with specialized functions. Its utility spans from the synthesis of dyes and pigments to the development of cutting-edge materials for electronic applications.
Applications in Dye and Pigment Synthesis (as an aniline derivative)
Aniline and its derivatives are fundamental to the synthetic dye industry, primarily through the process of diazotization followed by azo coupling. This reaction sequence transforms the primary amino group of the aniline into a highly reactive diazonium salt, which then couples with an electron-rich aromatic compound, such as a phenol or another aniline, to form an azo compound. Azo compounds are characterized by the presence of one or more azo groups (-N=N-) and are the largest and most important class of synthetic dyes due to their wide range of colors, straightforward synthesis, and good fastness properties unb.caresearchgate.netnih.govekb.egpbworks.com.
The specific color of an azo dye is determined by the chemical nature of both the diazonium salt precursor and the coupling agent. The presence of substituents on the aromatic rings, such as the fluorine and isopropoxy groups in this compound, can significantly influence the electronic properties of the resulting dye molecule and, consequently, its light-absorbing characteristics. While direct examples of this compound in commercial dyes are not extensively documented in publicly available literature, its structural analog, 3-fluoro-4-methoxyaniline, is known to be a precursor for quinoline (B57606) derivatives that are employed as dyes ossila.com. This suggests a strong potential for this compound to be utilized in a similar capacity to create novel dyes with specific chromatic and performance attributes. The diazotization of this compound would yield a diazonium salt that can be coupled with various aromatic compounds to produce a library of new azo dyes for investigation.
Role in Carbon Nanodot and OLED Development (via 3-fluoro-4-morpholinoaniline)
A significant application of fluorinated aniline derivatives is in the field of advanced materials, particularly in the development of carbon nanodots and Organic Light Emitting Diodes (OLEDs). A closely related derivative, 3-fluoro-4-morpholinoaniline (B119058), has been specifically highlighted for its role in these technologies. This compound can be synthesized from precursors such as 3,4-difluoronitrobenzene and morpholine, followed by reduction of the nitro group.
In the context of carbon nanodots, surface modification with molecules like 4-morpholinoaniline has been shown to improve the photoluminescence quantum yield. The introduction of a fluorine atom, as in 3-fluoro-4-morpholinoaniline, can be used to tune the emission wavelength of these nanodots. This tunability is a critical factor in the development of materials for applications such as color conversion in white-light-emitting diodes.
Furthermore, fluorinated morpholinoaniline building blocks are utilized in the synthesis of materials for OLEDs. OLEDs are a display technology that uses organic compounds to emit light in response to an electric current. The efficiency, color purity, and stability of OLEDs are highly dependent on the molecular structure of the organic materials used. The incorporation of fluorine into these materials can enhance their electronic properties and operational lifetime.
Structure-Activity Relationship (SAR) Studies in Chemical Design
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its biological activity or physical properties. The systematic modification of a molecule and the subsequent evaluation of these changes provide valuable insights for the design of more potent and selective compounds.
Impact of Fluorine and Isopropoxy Substituents on Molecular Interactions and Reactivity
The presence of both a fluorine atom and an isopropoxy group on the aniline ring of this compound has a profound impact on its molecular properties and reactivity.
The fluorine substituent exerts a strong electron-withdrawing effect through induction, which can influence the acidity of the amine group and the electron density of the aromatic ring. This, in turn, affects the molecule's reactivity in electrophilic aromatic substitution reactions. The high electronegativity of fluorine can also lead to unique non-covalent interactions, such as hydrogen bonding with the C-F bond, which can play a role in molecular recognition and binding to biological targets. The introduction of fluorine can also enhance metabolic stability and lipophilicity, properties that are highly desirable in drug design.
The isopropoxy group , on the other hand, is an electron-donating group through resonance, which can counteract the inductive effect of the fluorine atom to some extent. The bulky nature of the isopropoxy group can also introduce steric hindrance, which may influence the regioselectivity of reactions and the conformational preferences of the molecule. The combination of these electronic and steric effects makes this compound a unique building block for creating molecules with specific three-dimensional structures and interaction profiles.
Comparison with Analogous Aniline Derivatives in Chemical Transformations
To better understand the role of the isopropoxy group in this compound, it is useful to compare its properties and reactivity with those of a closely related analog, 3-Fluoro-4-methoxyaniline.
Both this compound and 3-Fluoro-4-methoxyaniline share the same substitution pattern on the aniline ring, with a fluorine atom at position 3 and an alkoxy group at position 4. The primary difference between the two molecules is the nature of the alkoxy group: an isopropoxy group in the former and a methoxy (B1213986) group in the latter.
| Property | This compound | 3-Fluoro-4-methoxyaniline |
| Molecular Formula | C9H12FNO | C7H8FNO |
| Molecular Weight | 169.20 g/mol | 141.14 g/mol innospk.comnih.govchemicalbook.com |
| Alkoxy Group | Isopropoxy (-OCH(CH3)2) | Methoxy (-OCH3) |
| Steric Hindrance | Higher | Lower |
| Lipophilicity | Higher | Lower |
In chemical transformations, the difference in the steric bulk between the isopropoxy and methoxy groups can lead to different reaction outcomes. The larger isopropoxy group may hinder the approach of reagents to the adjacent positions on the aromatic ring, potentially leading to a higher degree of regioselectivity in certain reactions compared to the methoxy analog.
From an electronic standpoint, both the isopropoxy and methoxy groups are electron-donating. However, the slightly greater inductive effect of the methyl groups in the isopropoxy substituent might subtly modulate the electron-donating ability of the oxygen atom compared to the methoxy group. This could result in minor differences in the reaction rates of processes sensitive to the electron density of the aromatic ring, such as electrophilic substitution.
Furthermore, the increased lipophilicity imparted by the isopropoxy group can affect the solubility of this compound and its derivatives in different solvent systems, which can be a critical factor in optimizing reaction conditions and in the formulation of final products.
Differentiating from 4-Isopropoxyaniline
This compound and 4-isopropoxyaniline are structural isomers, with their primary distinction being the presence of a fluorine atom on the benzene (B151609) ring of the former. This single atomic substitution leads to significant differences in their physicochemical properties, electronic characteristics, and chemical reactivity.
The most notable difference is the influence of the fluorine atom's high electronegativity. Positioned ortho to the amino group, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density on the aromatic ring and, crucially, on the nitrogen atom of the amino group. Consequently, this compound is a weaker base compared to 4-isopropoxyaniline. This has direct implications for its reactivity in typical aniline reactions, such as acylation, alkylation, and diazotization, which may require more forcing conditions.
In the context of further functionalization of the aromatic ring, the fluorine atom acts as a director for electrophilic aromatic substitution. The fluorine atom directs incoming electrophiles to its ortho position (the 5-position on the ring) . This contrasts with 4-isopropoxyaniline, where the powerful activating and ortho-, para-directing effects of the amino and isopropoxy groups would direct substitution primarily to the positions ortho to the amino group (positions 3 and 5).
The physical properties of the two compounds also differ, as summarized in the table below.
| Property | This compound | 4-Isopropoxyaniline |
|---|---|---|
| Molecular Formula | C₉H₁₂FNO | C₉H₁₃NO |
| Molecular Weight | 169.20 g/mol | 151.21 g/mol guidechem.comnih.gov |
| Boiling Point | Data not available | 95°C @ 0.4 mm Hg guidechem.com |
| Density | Data not available | 1.03 g/mL guidechem.com |
| Refractive Index | Data not available | 1.534 guidechem.com |
Comparison to 3-Isopropoxyaniline
Comparing this compound with its positional isomer, 3-isopropoxyaniline, reveals differences stemming from both the placement of the isopropoxy group and the presence of the fluorine atom. In 3-isopropoxyaniline, the isopropoxy and amino groups are in a meta-relationship, whereas in this compound, the isopropoxy group is para to the amine, with an additional fluorine atom at the 3-position.
This variation in substituent positioning significantly alters the electronic and steric environment of the molecule. The para-disposed amino and isopropoxy groups in this compound result in a more polarized electronic structure compared to the meta-arrangement in 3-isopropoxyaniline. However, the electron-withdrawing fluorine atom in the former counteracts the electron-donating effects of the other two groups to some extent.
In terms of reactivity, the amino group in 3-isopropoxyaniline is influenced primarily by the meta-directing isopropoxy group, making it a moderately activated aniline. In contrast, the amino group in this compound is strongly activated by the para-isopropoxy group but simultaneously deactivated by the ortho-fluoro group's inductive effect. This complex interplay governs its reactivity in derivatization reactions. Research indicates that 3-isopropoxyaniline is utilized as a reactant in the synthesis of sigmaaldrich.comresearchgate.netossila.comtriazolo[4,5-d]pyrimidinones, which act as inhibitors of the Chikungunya virus chemicalbook.comchemdad.com. This highlights its role as a building block in medicinal chemistry.
A comparison of their known physical properties is presented below.
| Property | This compound | 3-Isopropoxyaniline |
|---|---|---|
| Molecular Formula | C₉H₁₂FNO | C₉H₁₃NO |
| Molecular Weight | 169.20 g/mol | 151.21 g/mol sigmaaldrich.comparchem.com |
| Boiling Point | Data not available | 229-230°C sigmaaldrich.comchemicalbook.com |
| Density | Data not available | 1.025 g/mL at 25°C sigmaaldrich.comchemicalbook.com |
| Refractive Index | Data not available | n20/D 1.5500 sigmaaldrich.comchemicalbook.com |
Insights from 3-Fluoro-4-morpholinoaniline in Derivatization
Significant insights into the potential research applications and derivatization of this compound can be drawn from its close structural analog, 3-fluoro-4-morpholinoaniline. The primary structural difference is the substituent at the 4-position—an isopropoxy group versus a morpholino group. Both groups possess an oxygen atom bonded to the ring, making them electronically similar as ortho, para-directing activators via resonance. Both molecules share the key 3-fluoroaniline (B1664137) core.
3-Fluoro-4-morpholinoaniline is a well-established and critical intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid researchgate.netresearchgate.net. This prominent role underscores the pharmaceutical importance of the 3-fluoro-4-alkoxy/amino-aniline scaffold. The synthetic routes to Linezolid extensively utilize the nucleophilic character of the aniline's amino group for N-alkylation reactions .
Beyond its use in major drug syntheses, 3-fluoro-4-morpholinoaniline serves as a versatile platform for creating diverse derivatives with demonstrable biological activity. Research has shown that its accessible primary amine readily reacts to form various functional groups:
Schiff Bases: Reaction with aldehydes yields Schiff bases, which have been investigated for activities such as biofilm inhibition ossila.com.
Sulfonamides and Carbamates: It can be converted into a series of sulfonamide and carbamate (B1207046) derivatives by reacting with substituted aryl sulfonyl chlorides and chloroformates, respectively researchgate.net. Many of these derivatives have been synthesized and screened for antimicrobial properties, with several compounds showing potent activity against bacterial and fungal strains, exhibiting Minimum Inhibitory Concentration (MIC) values in the range of 6.25–25.0 µg/mL ossila.comresearchgate.net.
Pyrazole Carboxamides: The compound has also been used as a starting material to synthesize novel pyrazole carboxamide derivatives, which were subsequently screened for antimicrobial activity jocpr.com.
The successful derivatization of 3-fluoro-4-morpholinoaniline provides a strong precedent for the synthetic utility of this compound. The shared reactive site—the primary amine ortho to a fluorine atom and para to an oxygen-linked group—suggests that this compound can similarly be used as a building block to generate novel sulfonamides, carbamates, amides, and imines for evaluation in drug discovery and materials science programs.
An exploration of the chemical compound this compound reveals significant potential for future research and development. This article delves into unexplored avenues and future directions concerning this compound, focusing on synthetic methodologies, mechanistic studies, and the integration of advanced computational tools.
Future Research Directions and Unexplored Avenues
The continued investigation of 3-Fluoro-4-isopropoxyaniline and its derivatives is poised to unlock new possibilities in various chemical applications. The following sections outline key areas where future research efforts could be particularly fruitful.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Fluoro-4-isopropoxyaniline, and how can purity be maximized?
- Methodology : Nucleophilic aromatic substitution is commonly employed for introducing alkoxy groups (e.g., isopropoxy) to fluorinated aniline derivatives. Starting with 3-fluoro-4-nitroanisole, catalytic hydrogenation or tin chloride reduction can yield the amine, followed by alkylation with isopropyl bromide. Purity (>98%) is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol .
- Critical Parameters : Monitor reaction temperature (60–80°C) to avoid decomposition of the isopropyl group. Confirm product identity using H NMR (δ 6.8–7.2 ppm for aromatic protons, δ 1.2–1.4 ppm for isopropyl CH) and LC-MS (m/z ≈ 199.2) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : F NMR confirms the fluorine position (δ -110 to -120 ppm for meta-fluorine).
- HPLC-PDA : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to detect impurities (<0.5%).
- Elemental Analysis : Validate C, H, N, F percentages against theoretical values (e.g., C: 66.3%, H: 6.6%, F: 8.9%) .
Advanced Research Questions
Q. How can contradictory solubility data for this compound derivatives be resolved?
- Analysis : Solubility discrepancies (e.g., in polar vs. nonpolar solvents) may arise from crystallinity variations or residual solvents. Use differential scanning calorimetry (DSC) to assess polymorphic forms and thermogravimetric analysis (TGA) to quantify solvent content. For aqueous solubility, employ the shake-flask method with UV-Vis quantification at λ~270 nm .
- Case Study : Analogous compounds like 3-Fluoro-4-phenoxyaniline show solubility <1 mg/mL in water but >50 mg/mL in DMSO, highlighting solvent selection’s impact on experimental outcomes .
Q. What strategies improve regioselectivity in derivatizing this compound for drug discovery?
- Directed Functionalization : The fluorine atom directs electrophilic substitution to the ortho position. For example, bromination with NBS in DMF yields 5-bromo-3-fluoro-4-isopropoxyaniline. Confirm regiochemistry via NOESY NMR (proximity of Br to isopropoxy group) .
- Protection-Deprotection : Protect the amine with Boc anhydride before introducing bulky substituents, then deprotect with TFA to retain the core structure .
Q. How do steric effects from the isopropoxy group influence reactivity in cross-coupling reactions?
- Experimental Design : Compare Suzuki-Miyaura coupling rates of this compound with less hindered analogs (e.g., 3-Fluoro-4-methoxyaniline). Use Pd(PPh) catalyst and aryl boronic acids. Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in 7:3 hexane/EtOAc).
- Findings : Steric hindrance reduces coupling efficiency by ~40%, necessitating higher catalyst loading (5 mol%) or microwave-assisted conditions (100°C, 30 min) .
Q. What advanced chromatographic methods resolve co-eluting impurities in this compound samples?
- UHPLC Optimization : Use a HILIC column (2.1 × 100 mm, 1.7 µm) with a gradient of 10–90% acetonitrile in ammonium formate buffer (pH 3.0). Adjust flow rate (0.3 mL/min) and column temperature (35°C) to separate isomers (e.g., 3-fluoro vs. 4-fluoro byproducts) .
- Validation : Achieve resolution >2.0 and LOQ <0.1 µg/mL via triple-quadrupole MS/MS in MRM mode (transition m/z 199→152) .
Contradiction Analysis & Experimental Design
Q. Why do stability studies report conflicting degradation pathways for this compound under acidic conditions?
- Hypothesis Testing : Degradation may proceed via hydrolysis of the isopropoxy group (yielding 3-fluoro-4-hydroxyaniline) or defluorination. Conduct forced degradation (0.1 M HCl, 70°C) and analyze products via HRMS.
- Resolution : LC-HRMS data (e.g., m/z 153.0423 for hydrolyzed product) confirm hydrolysis dominates, while defluorination is negligible (<5%) under mild conditions .
Q. How can time-dependent studies clarify the environmental persistence of this compound?
- Methodology : Simulate environmental exposure using OECD 301B (ready biodegradability test). Monitor compound depletion via HPLC-UV and identify metabolites (e.g., hydroxylated derivatives) using QTOF-MS.
- Findings : Analogous compounds like 4-hexyloxyaniline show half-lives >60 days in soil, suggesting similar persistence for this compound due to fluorine’s electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
